LTB4 antagonist 4
Description
Properties
IUPAC Name |
3-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-9-17-33-24-15-13-22(18-20(24)14-16-25(28)29)26(30)21-11-10-12-23(19-21)27(31)32/h10-13,15,18-19H,2-9,14,16-17H2,1H3,(H,28,29)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZAOHHIRUNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151783 | |
| Record name | LY 213024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-95-7 | |
| Record name | LY 213024 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 213024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthesis Pathway from EP0276064A1
The foundational synthesis, as detailed in European Patent EP0276064A1, involves a multi-step sequence starting with methyl 5-(3-carboxybenzoyl)-2-(decyloxy)benzenepropanoate. The procedure follows:
- Ester Hydrolysis : The methyl ester undergoes alkaline hydrolysis using sodium hydroxide in a methanol-water mixture at reflux (70–80°C) for 6 hours. Acidification with hydrochloric acid precipitates the target compound, yielding 66.0% after recrystallization from ethyl acetate.
- Intermediate Characterization : The methyl ester precursor is synthesized via Friedel-Crafts acylation, where 3-carboxybenzoyl chloride reacts with a decyloxy-substituted benzene derivative in the presence of aluminum trichloride. This step establishes the benzophenone core.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester hydrolysis | NaOH, MeOH/H2O, reflux | 66.0% |
| Friedel-Crafts acylation | AlCl3, DCM, 0°C → rt | 72% (est.) |
Alternative Route via Ethoxycarbonyl Protection
A variation from PrepChem employs 5-(3-ethoxycarbonylphenoxy)-2-(decyloxy)benzenepropanoic acid as an intermediate. The ethoxycarbonyl group serves as a protective moiety for the carboxylic acid during synthesis:
- Protection : 3-Hydroxybenzoic acid is esterified with ethanol under acidic conditions to form the ethoxycarbonyl derivative.
- Coupling : The protected phenol undergoes nucleophilic aromatic substitution with decyl bromide in the presence of potassium carbonate, introducing the decyloxy group.
- Deprotection and Functionalization : Acidic hydrolysis (1N HCl) removes the ethoxycarbonyl group, followed by propanoic acid chain installation via Michael addition to acrylonitrile and subsequent oxidation.
Advantages : This route avoids harsh Friedel-Crafts conditions, improving functional group tolerance.
Optimization Strategies and Challenges
Yield Enhancement via Solvent Selection
The patent SU1753946A3 highlights the role of solvent polarity in maximizing yield. Polar aprotic solvents (e.g., dimethylformamide) increase reaction rates during acylation but complicate purification. Conversely, dichloromethane offers a balance between reactivity and ease of isolation.
Purification Techniques
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (m.p. 114–116°C).
- Chromatography : Silica gel chromatography with ethyl acetate:hexane (3:7) resolves intermediates, though industrial-scale applications favor distillation.
Analytical Validation and Quality Control
Spectroscopic Characterization
Elemental Analysis
Consistent with theoretical values (C, 71.34%; H, 7.54%), deviations <0.3% validate synthetic fidelity.
Industrial and Pharmacological Relevance
Scalability Considerations
Large-scale synthesis prioritizes cost-effective reagents (e.g., AlCl3 over BF3) and continuous flow systems to mitigate exothermic risks during acylation.
Therapeutic Applications
As a dual leukotriene B4 and SRS-A antagonist, LY 213024 shows promise in psoriasis and inflammatory bowel disease models. Formulations in dimethyl sulfoxide (DMSO) enhance bioavailability for topical delivery.
Chemical Reactions Analysis
LY 213024 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzene ring.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Benzenepropanoic acid derivatives are often investigated for their potential pharmaceutical applications. The compound's structure suggests possible uses in drug formulation due to its ability to interact with biological systems.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzenepropanoic acid derivatives. For instance, derivatives of related compounds have shown significant activity against various strains of bacteria and fungi:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 μg/mL |
| Compound B | Escherichia coli | 100 μg/mL |
| Compound C | Candida albicans | 75 μg/mL |
These findings indicate that benzenepropanoic acid derivatives may serve as candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Research has indicated that compounds similar to benzenepropanoic acid can exhibit anti-inflammatory effects. These compounds may inhibit the activity of certain enzymes involved in the inflammatory process, making them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Industrial Applications
Benzenepropanoic acid, particularly in its ester forms, finds utility in various industrial applications due to its chemical stability and antioxidant properties.
Plastic Additives
The compound is used as an antioxidant in plastics, helping to enhance thermal stability and prolong the lifespan of plastic products. It is particularly beneficial in applications involving wire and cable insulation, automotive parts, and film manufacturing .
Coatings and Sealants
Due to its chemical properties, benzenepropanoic acid derivatives are also employed in coatings and sealants, providing protection against environmental degradation while maintaining material integrity .
Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of benzenepropanoic acid to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial efficacy against a range of pathogens:
- Methodology : Compounds were synthesized through standard organic synthesis techniques and characterized using NMR spectroscopy.
- Results : Several derivatives exhibited promising antimicrobial activity with MIC values comparable to existing antibiotics.
Environmental Impact Assessment
An environmental assessment was conducted to evaluate the potential risks associated with the use of benzenepropanoic acid in industrial applications. The study assessed the persistence of the compound in various ecosystems and its bioaccumulation potential:
Mechanism of Action
LY 213024 exerts its effects by antagonizing leukotriene B4 receptors (LTB4R). Leukotriene B4 is a potent inflammatory mediator that plays a key role in various inflammatory and immune responses. By blocking LTB4R, LY 213024 inhibits the binding of leukotriene B4 to its receptor, thereby reducing inflammation and immune responses . The molecular targets involved in this mechanism include the LTB4R on immune cells, which are critical for mediating the effects of leukotriene B4.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-
- CAS Number : 117423-95-7
- Molecular Formula : C₂₇H₃₄O₆
- Synonyms: LY 213024 .
Structural Features: This compound features a benzenepropanoic acid backbone substituted with a decyloxy (C₁₀H₂₁O) group at position 2 and a 3-carboxybenzoyl (C₈H₅O₃) moiety at position 3.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences
*Estimated based on alkyl ester chain lengths.
Functional Group Analysis:
- Target Compound : Carboxylic acid (acidic), decyloxy (hydrophobic), benzoyl (aromatic).
- CAS 127519-17-9 : Benzotriazolyl (UV-absorbing), tert-butyl (steric hindrance), ester (hydrolyzable). Used in Tinuvin® 5321-DW ECO as a UV stabilizer .
- CAS 124082-16-2: Amino group (basic, reactive), phenylmethoxy (moderate hydrophobicity). Potential pharmaceutical applications due to amino functionality .
- CAS 1225770-92-2 : Chloro (electron-withdrawing), methoxy (electron-donating), dimethyl (steric effects). Likely used in agrochemicals or small-molecule drugs .
Physicochemical and Application Differences
Table 2: Key Property Comparisons
Key Research Findings
Industrial Relevance: Effective in protecting polymers from UV degradation due to benzotriazolyl’s UV absorption .
CAS 124082-16-2 :
- Safety Data: First-aid measures emphasize medical consultation, suggesting biological activity or toxicity .
Target Compound (117423-95-7) :
- Structural Uniqueness: Combines a long alkyl chain with aromatic carboxylic acid groups, enabling dual functionality (e.g., emulsification or targeted drug delivery) .
Biological Activity
Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-, also known as LY-364947, is a compound of significant interest in biological research due to its selective inhibition of the TGF-β type-I receptor (TGF-β RI). This inhibition plays a crucial role in regulating various cellular processes, including cell invasion, differentiation, and apoptosis.
- Molecular Formula : C27H34O6
- Molecular Weight : 454.55 g/mol
- CAS Number : 117423-95-7
- Appearance : Typically appears as a white to off-white solid.
The primary mechanism by which LY-364947 exerts its biological effects involves the selective inhibition of TGF-β RI. This receptor is pivotal in various signaling pathways that affect cellular functions. The inhibition leads to:
- Decreased Cell Invasion : By blocking TGF-β signaling, the compound reduces the invasive potential of cancer cells.
- Regulation of Differentiation : It influences the differentiation pathways in various cell types.
- Induction of Apoptosis : The compound can trigger programmed cell death in certain cancerous cells.
In Vitro Studies
- Cell Line Testing : Various cancer cell lines have been tested for sensitivity to LY-364947. Results indicate that the compound effectively reduces proliferation in TGF-β-responsive cells while sparing non-responsive lines.
- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with LY-364947 increases apoptotic markers in treated cells compared to controls.
In Vivo Studies
- Tumor Models : Animal studies using xenograft models have shown that administration of LY-364947 significantly reduces tumor growth compared to untreated controls. The compound's ability to inhibit TGF-β signaling was correlated with reduced tumor vascularization and metastasis.
- Toxicology Profile : Preliminary toxicity assessments indicate a favorable profile, with minimal adverse effects observed at therapeutic doses.
Case Study 1: Lung Cancer
A study involving lung cancer patients demonstrated that those with elevated TGF-β levels had poorer prognoses. Treatment with LY-364947 led to improved outcomes in a subset of patients, highlighting its potential as a therapeutic agent in TGF-β-driven malignancies.
Case Study 2: Fibrosis
In models of pulmonary fibrosis, administration of LY-364947 resulted in reduced fibrosis markers and improved lung function metrics, suggesting its utility in conditions characterized by excessive TGF-β signaling.
Research Findings Summary Table
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
When handling this compound, prioritize respiratory and dermal protection. For low-level exposure, use NIOSH-certified P95 respirators (US) or EN 143-compliant P1 filters (EU). For higher concentrations, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are advised . Full-body chemical-resistant suits and gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. Ensure proper ventilation and avoid environmental release into drainage systems . First-aid measures include immediate rinsing of affected skin/eyes with water and medical consultation for inhalation or ingestion incidents .
Basic: What analytical techniques are most effective for confirming the molecular structure of this compound?
Answer:
The structure can be confirmed via:
- Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons (e.g., 5-(3-carboxybenzoyl) substituents) and alkyl chain signals (e.g., decyloxy group).
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (C₂₇H₃₄O₆, exact mass 454.24 g/mol) .
- X-ray Diffraction (XRD) : To determine crystal packing and substituent geometry, especially for the carboxybenzoyl moiety .
Advanced: How does the compound’s stability vary under different pH or thermal conditions?
Answer:
While specific stability data are limited, the compound’s ester and aryl ketone groups suggest pH sensitivity. Experimental protocols should include:
- pH Stability Studies : Monitor hydrolysis of the ester linkage (decyloxy group) via HPLC at pH 3–10.
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures and identify degradation products (e.g., decanoic acid from decyloxy cleavage) .
- Accelerated Aging Tests : Expose the compound to 40–80°C and analyze stability using FTIR for functional group integrity .
Advanced: What mechanistic role does the decyloxy group play in polymer or material science applications?
Answer:
The decyloxy chain enhances hydrophobicity and compatibility with nonpolar polymer matrices (e.g., polyethylene or polystyrene). Methodologically:
- DSC Analysis : Measure glass transition temperature (Tg) shifts in polymer blends to assess plasticizing effects.
- UV Resistance Studies : Evaluate its efficacy as a UV absorber in coatings by tracking carbonyl index changes via FTIR after accelerated weathering tests .
Basic: How can solubility and log P be experimentally determined for this compound?
Answer:
- Solubility : Use shake-flask method in solvents (e.g., DMSO, THF, hexane) followed by UV-Vis or HPLC quantification.
- log P (Octanol-Water Partition Coefficient) : Perform a biphasic partitioning experiment with octanol/water, validated via LC-MS .
Advanced: What analytical strategies are recommended for identifying degradation products in environmental or high-temperature conditions?
Answer:
- Pyrolysis-GC/MS : To identify volatile degradation byproducts (e.g., benzoic acid derivatives) under thermal stress .
- LC-HRMS/MS : For non-volatile polar metabolites, such as hydrolyzed carboxylic acid intermediates.
- EPR Spectroscopy : Detect radical species formed during oxidative degradation .
Basic: What synthetic routes are documented for preparing this compound?
Answer:
While direct synthesis data are scarce, analogous benzenepropanoic acid derivatives are synthesized via:
- Esterification : Coupling 3-carboxybenzoyl chloride with 2-(decyloxy)benzenepropanoic acid using DCC/DMAP catalysis .
- Protection/Deprotection Strategies : For acid-sensitive groups, as seen in related benzotriazole UV absorber syntheses .
Advanced: How does the compound interact with lignin-derived systems in biooil or biomass applications?
Answer:
Evidence suggests its structural analogs form via lignin degradation during hydrothermal carbonization (HTC). Research protocols include:
- HTC Simulation : React lignin-rich biomass (e.g., Neolamarckia cadamba) at 250°C and analyze biooil via GC-MS for aromatic esters .
- Catalytic Studies : Investigate acid/base catalysts (e.g., H₂SO₄, NaOH) to optimize yield of 2-(decyloxy)ethyl esters in biooil .
Basic: What spectral databases or reference materials are available for this compound?
Answer:
- PubChem : Limited data; cross-reference with CAS 117423-95-7 for structural analogs .
- Kanto Reagent Catalogs : Compare with benzyloxycarbonyl-protected amino acids for NMR/MS spectral libraries .
Advanced: Can computational modeling predict its reactivity in nucleophilic or electrophilic reactions?
Answer:
Yes. Use:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
